molecular formula C23H22N2O B11119387 {3-[2-(4-Methylphenyl)benzimidazolyl]propoxy}benzene

{3-[2-(4-Methylphenyl)benzimidazolyl]propoxy}benzene

Cat. No.: B11119387
M. Wt: 342.4 g/mol
InChI Key: BAITZZATXQORHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[2-(4-Methylphenyl)benzimidazolyl]propoxy}benzene is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a 4-methylphenyl group and a propoxybenzene moiety attached to the benzimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[2-(4-Methylphenyl)benzimidazolyl]propoxy}benzene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    4-Methylbenzimidazole: A derivative with a methyl group at the 4-position.

    Propoxybenzene: A simpler compound with only the propoxybenzene moiety.

Uniqueness

{3-[2-(4-Methylphenyl)benzimidazolyl]propoxy}benzene is unique due to the combination of the benzimidazole core, 4-methylphenyl group, and propoxybenzene moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler benzimidazole derivatives .

Properties

Molecular Formula

C23H22N2O

Molecular Weight

342.4 g/mol

IUPAC Name

2-(4-methylphenyl)-1-(3-phenoxypropyl)benzimidazole

InChI

InChI=1S/C23H22N2O/c1-18-12-14-19(15-13-18)23-24-21-10-5-6-11-22(21)25(23)16-7-17-26-20-8-3-2-4-9-20/h2-6,8-15H,7,16-17H2,1H3

InChI Key

BAITZZATXQORHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.